Cannabisin F

Vue d'ensemble

Description

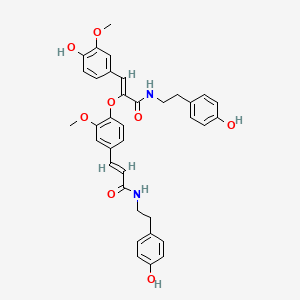

Cannabisin F is a lignanamide found in hemp seeds (Cannabis sativa). It has shown potential anti-inflammatory and anti-oxidative capacity . It has been found to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated BV2 microglia cells .

Synthesis Analysis

The total synthesis of Cannabisin F has been reported to be an eight-step process starting from vanillin . This synthetic strategy applies the aldol reaction followed by the Wittig reaction to afford the key 8-O-4′-neolignan intermediate diacid .Applications De Recherche Scientifique

Anti-Inflammatory Properties

Cannabisin F has been found to suppress lipopolysaccharide-induced inflammatory responses in BV2 microglia cells . It reduces the production and mRNA levels of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in a concentration-dependent manner .

SIRT1 Modulation

Cannabisin F enhances SIRT1 expression and blocks lipopolysaccharide-induced NF-κB (Nuclear factor kappa B) signaling pathway activation by inhibiting phosphorylation of IκBα (Inhibit proteins of nuclear factor kappaB) and NF-κB p65 . The anti-inflammatory effects of cannabisin F are SIRT1-dependent .

Anti-Oxidative Effects

Cannabisin F reduces the production of cellular reactive oxygen species (ROS) and promotes the expression of Nrf2 (Nuclear factor erythroid-2 related factor 2) and HO-1 (Heme Oxygenase-1) . The anti-oxidative effects of cannabisin F are related to the Nrf2 signaling pathway .

Neuro-Protection

The neuro-protection effect of cannabisin F against lipopolysaccharide-induced inflammatory response and oxidative stress in BV2 microglia cells involves the SIRT1/NF-κB and Nrf2 pathway .

Synthesis

A practical eight-step synthesis of lignanamide cannabisin F starting from vanillin has been reported . This synthetic strategy applies the aldol reaction followed by the Wittig reaction to afford the key 8- O -4′-neolignan intermediate diacid .

Nutritional Value

Hemp seed (Fructus cannabis), which is rich in lignanamides including cannabisin F, has been documented as a folk source of food for a long time . It is growing in popularity in human nutrition as an excellent source of nutrients due to its sufficient amount and ratio of essential amino acids and fatty acids to satisfy the demand of the human diet .

Mécanisme D'action

Target of Action

Cannabisin F, a lignanamide found in hemp seeds, primarily targets BV2 microglia cells . These cells play a crucial role in the immune response in the central nervous system. Cannabisin F also interacts with key proteins such as SIRT1 , NF-κB , Nrf2 , and HO-1 .

Mode of Action

Cannabisin F suppresses the production and mRNA levels of pro-inflammatory mediators like interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated BV2 microglia cells . It enhances the expression of SIRT1 and inhibits the activation of the NF-κB signaling pathway by blocking the phosphorylation of IκBα and NF-κB p65 . The anti-inflammatory effects of Cannabisin F are SIRT1-dependent .

Biochemical Pathways

Cannabisin F affects the SIRT1/NF-κB and Nrf2 pathways . It enhances SIRT1 expression, inhibits the activation of the NF-κB signaling pathway, and promotes the expression of Nrf2 and HO-1 . These pathways are involved in inflammatory responses and oxidative stress regulation.

Result of Action

The action of Cannabisin F results in the suppression of inflammatory responses and oxidative stress in BV2 microglia cells . It reduces the production of cellular reactive oxygen species (ROS) and has neuroprotective effects against LPS-induced inflammatory response .

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQMHMUDDMCSX-AADBSILNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019086 | |

| Record name | Cannabisin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cannabisin F | |

CAS RN |

163136-19-4 | |

| Record name | Cannabisin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163136-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabisin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of Cannabisin F against inflammation?

A1: [] Cannabisin F exhibits anti-inflammatory effects by interacting with the SIRT1/NF-κB pathway in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. It enhances SIRT1 expression and inhibits the phosphorylation of IκBα, subsequently blocking the activation of the NF-κB signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α).

Q2: Does Cannabisin F have any antioxidant properties?

A2: [] Yes, Cannabisin F demonstrates antioxidant effects by reducing cellular reactive oxygen species (ROS) production. It achieves this by promoting the expression of Nuclear factor erythroid-2 related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1), key components of the cellular antioxidant defense system.

Q3: What is the chemical structure of Cannabisin F?

A3: [] Cannabisin F is a lignanamide. While the provided abstract doesn't explicitly detail the spectroscopic data, it mentions that the compound was synthesized starting from vanillin, utilizing an aldol reaction followed by a Wittig reaction to form the 8-O-4′-neolignan intermediate. This intermediate is then condensed with N,O-protected tyramine, and subsequent deprotection yields Cannabisin F.

Q4: Has Cannabisin F been identified in any other plant sources besides hemp seed?

A4: Yes, research indicates that Cannabisin F has been isolated from other plant species. [, , , ] Studies have reported its presence in Alocasia macrorrhiza, Viola yedoensis, Talinum triangulare, and Acorus tatarinowii.

Q5: Have there been any studies on the metabolism of Cannabisin F?

A6: [] Yes, a study investigated the metabolism of Cannabisin F in rats. Following oral administration, several metabolites were detected in plasma, urine, and fecal samples. The primary metabolic pathway for Cannabisin F involved phase II metabolism, specifically glucuronidation or sulfation.

Q6: Are there any computational studies exploring Cannabisin F as a potential drug candidate?

A7: [, ] Yes, computational studies have investigated Cannabisin F as a potential inhibitor of ErbB1 and ErbB2 kinases, which are implicated in lung cancer. These in silico studies employed molecular docking simulations and pharmacophore modeling to assess its binding affinity and interactions with the target kinases. The results suggested that Cannabisin F could be a promising dual inhibitor of these kinases, warranting further investigation in experimental settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5aR,10bS)-1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B1179345.png)

![[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene](/img/structure/B1179359.png)